Welcome to the BenchChem Online Store!
molecular formula C13H20N2O4 B609774 Ornithine phenylacetate CAS No. 952154-79-9

Ornithine phenylacetate

Cat. No. B609774
M. Wt: 268.31 g/mol
InChI Key: LRSYFEZBIMVWRY-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08492439B2

Procedure details

7.6 g (0.03 moles) of the L-ornithine benzoate was dissolved in 38 mL H2O and about 4.4 g of sodium phenyl acetate was dissolved 22 mL H2O. Subsequently, the sodium phenyl acetate solution was added to the L-ornithine benzoate solution and left to stir for about 10 minutes About 240 mL of IPA (8:2 IPA:H2O) was added and the solution stirred for 30 minutes before cooling to 4° C. A crystalline solid precipitated after about 3 hrs at 4° C. (L-ornithine phenyl acetate). The precipitate was isolated by vacuum filtration and washed with 48-144 mL of IPA. Yield: 57%
Name
L-ornithine benzoate
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
sodium phenyl acetate
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
sodium phenyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-ornithine benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C@H:11]([C:16]([OH:18])=[O:17])[CH2:12][CH2:13][CH2:14][NH2:15].C(OC1C=CC=CC=1)(=O)C.[Na].CC(O)C>O>[C:2]1([CH2:1][C:16]([OH:18])=[O:17])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C@H:11]([C:16]([OH:18])=[O:17])[CH2:12][CH2:13][CH2:14][NH2:15] |f:0.1,2.3,6.7,^1:28|

Inputs

Step One
Name
L-ornithine benzoate
Quantity
7.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O.N[C@@H](CCCN)C(=O)O
Name
Quantity
38 mL
Type
solvent
Smiles
O
Step Two
Name
sodium phenyl acetate
Quantity
4.4 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=CC=C1.[Na]
Name
Quantity
22 mL
Type
solvent
Smiles
O
Step Three
Name
sodium phenyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=CC=C1.[Na]
Name
L-ornithine benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O.N[C@@H](CCCN)C(=O)O
Step Four
Name
Quantity
240 mL
Type
reactant
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
the solution stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
A crystalline solid precipitated after about 3 hrs at 4° C. (L-ornithine phenyl acetate)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by vacuum filtration
WASH
Type
WASH
Details
washed with 48-144 mL of IPA

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(=CC=CC=C1)CC(=O)O.N[C@@H](CCCN)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.